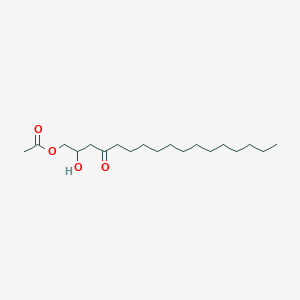
1-(Acetyloxy)-2-hydroxy-4-heptadecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-2-hydroxy-4-heptadecanone is an organic compound characterized by the presence of an acetyloxy group, a hydroxy group, and a heptadecanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-2-hydroxy-4-heptadecanone typically involves the acetylation of 2-hydroxy-4-heptadecanone. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as DMAP (4-dimethylaminopyridine) can further enhance the efficiency of the acetylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Acetyloxy)-2-hydroxy-4-heptadecanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the heptadecanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 1-(Acetyloxy)-2-oxo-4-heptadecanone.
Reduction: Formation of 1-(Acetyloxy)-2-hydroxy-4-heptadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-2-hydroxy-4-heptadecanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-2-hydroxy-4-heptadecanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protecting group for the hydroxy functionality, allowing for selective reactions at other sites in the molecule. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Acetyloxy)-2-hydroxy-4-octadecanone
- 1-(Acetyloxy)-2-hydroxy-4-nonadecanone
- 1-(Acetyloxy)-2-hydroxy-4-decanone
Uniqueness: 1-(Acetyloxy)-2-hydroxy-4-heptadecanone is unique due to its specific chain length and the presence of both acetyloxy and hydroxy groups. This combination of functional groups and chain length imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C19H36O4 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(2-hydroxy-4-oxoheptadecyl) acetate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h19,22H,3-16H2,1-2H3 |
InChI-Schlüssel |
QXUWBQTYDJKJEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


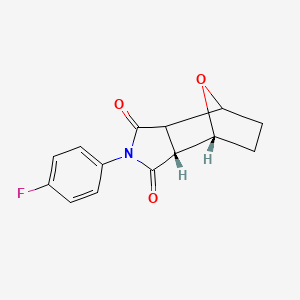
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)

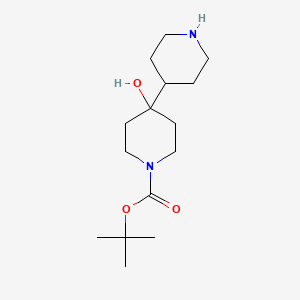
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
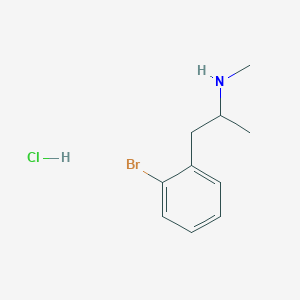

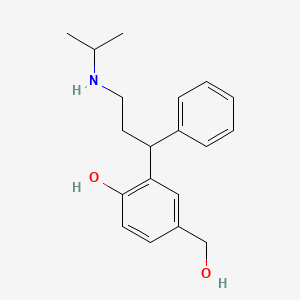


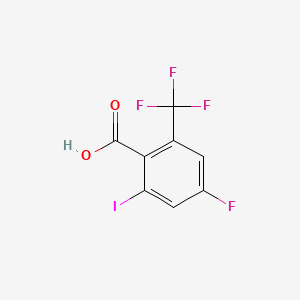

![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
